5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine
Description
5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group at position 2 and a [(2,2-dichlorocyclopropyl)methyl]sulfanyl moiety at position 3. The dichlorocyclopropyl group enhances lipophilicity and steric bulk, which may influence bioavailability and target binding compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3S2/c7-6(8)1-3(6)2-12-5-11-10-4(9)13-5/h3H,1-2H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKIMRMXMTUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. This reaction forms 1,3,4-thiadiazole-2-thiol.
Introduction of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be introduced by reacting 1,3,4-thiadiazole-2-thiol with 2,2-dichlorocyclopropylmethyl chloride in the presence of a base such as potassium carbonate. This reaction forms 5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorocyclopropyl group can be reduced to form cyclopropylmethyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine or pyridine in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antibacterial and antifungal activities. The results indicated that compounds similar to 5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine demonstrated moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| Compound A | Moderate (e.g., Staphylococcus aureus) | Moderate (e.g., Escherichia coli) | Moderate (e.g., Aspergillus niger) |
| This compound | TBD | TBD | TBD |
CNS Activity
Another study evaluated the central nervous system (CNS) effects of various thiadiazole derivatives. It was found that certain derivatives exhibited antidepressant and anxiolytic properties comparable to established drugs like Imipramine and Diazepam. This suggests that this compound could be explored for similar CNS applications .
Agricultural Applications
Pesticidal Properties
The compound has potential applications in agriculture as a pesticide. Its structural features may enhance its effectiveness in controlling pests. Research indicates that thiadiazole derivatives can act as effective agents against various agricultural pests, including insects and nematodes .
| Application Area | Target Organisms | Efficacy |
|---|---|---|
| Insecticides | Various insects | High |
| Nematodes | Root-knot nematodes | Moderate |
Material Science Applications
Polymer Development
Thiadiazole compounds are being investigated for their utility in developing new materials. Their unique chemical properties can be harnessed to create polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating thiadiazole structures into polymer matrices could yield materials suitable for high-performance applications .
Case Studies
- Antimicrobial Evaluation : A series of novel thiadiazole derivatives were synthesized and screened for their antimicrobial properties. The study found that modifications to the aryl substituents significantly impacted the biological activity of the compounds .
- CNS Pharmacology : In a pharmacological study focusing on CNS activity, specific derivatives showed promising results in reducing anxiety-like behaviors in animal models. The most potent derivative demonstrated an effective dose range significantly lower than that required for side effects .
- Agricultural Efficacy : Field trials have indicated that thiadiazole-based pesticides can effectively reduce pest populations while maintaining crop yield. These studies are crucial for developing sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 5-substituted-1,3,4-thiadiazol-2-ylamine derivatives. Key structural analogs include:
- 5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine (Catalog sc-317848): Features a 3-methylbenzyl group instead of the dichlorocyclopropylmethyl substituent .
- 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine : Substituted with a fluorophenylmethyl group, altering electronic properties .
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Lacks the sulfanyl linker and cyclopropane ring, simplifying the structure .
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (7c–7f): Hybrid oxadiazole-thiadiazole derivatives with amide linkages .
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Physicochemical and Spectral Properties
- Melting Points : Analogous compounds like 7d exhibit melting points between 134–178°C , suggesting that the target compound’s melting point may fall within this range, though steric effects from the dichlorocyclopropyl group could elevate it.
- Spectral Data : Thiadiazole derivatives are typically characterized by IR peaks for N–H (3200–3400 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C–H stretches. The dichlorocyclopropyl group would introduce distinct ¹H/¹³C NMR signals for cyclopropane protons (~1.5–2.5 ppm) and chlorine atoms .
Biological Activity
5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine is a compound featuring a thiadiazole moiety, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their ability to interact with various biological targets, making them promising candidates for drug development.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This configuration suggests that the compound may exhibit both lipophilic and hydrophilic characteristics due to the presence of the dichlorocyclopropyl group and the thiadiazole ring.
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. A study highlighted that compounds with the 1,3,4-thiadiazole scaffold demonstrated effective antibacterial and antifungal properties against various strains. For instance:
- Antibacterial Activity : The compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : It also exhibited antifungal effects against strains like Aspergillus niger and Candida albicans .
The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, indicating strong efficacy compared to standard antibiotics .
Cytotoxicity and Anticancer Potential
The biological activity of thiadiazole derivatives extends to cytotoxic effects against cancer cells. Compounds containing the thiadiazole ring have been evaluated for their cytostatic properties. For example, certain derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The thiadiazole ring may interact with key enzymes involved in bacterial cell wall synthesis or fungal metabolism.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate DNA, disrupting replication processes in cancer cells.
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities using disc diffusion methods. Compounds showed varying degrees of effectiveness against tested microbial strains .
- Comparative Analysis : Another research effort compared the activity of novel thiadiazole derivatives against established antibiotics. The results indicated that some derivatives had superior activity profiles compared to traditional treatments .
Data Summary
Q & A
Basic: What synthetic methodologies are optimal for preparing 5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine?
A two-step synthesis is recommended:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under reflux to form the 1,3,4-thiadiazole core.
Alkylation : Use (2,2-dichlorocyclopropyl)methyl halides to introduce the sulfanyl substituent. Optimize reaction conditions (e.g., solvent polarity, base selection) to minimize side reactions. Confirm purity via TLC and elemental analysis .
Basic: How can spectroscopic techniques validate the structure of this compound?
- 1H NMR : Verify the presence of the dichlorocyclopropyl proton environment (δ ~2.5–3.5 ppm) and the thiadiazole NH2 group (δ ~5.0–6.0 ppm).
- IR Spectroscopy : Confirm NH2 stretching (3200–3400 cm⁻¹) and C-S-C vibrations (600–700 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous thiadiazole derivatives .
Advanced: How can statistical design of experiments (DoE) improve synthesis yield?
Use factorial designs to evaluate variables:
- Factors : Temperature (60–100°C), reaction time (2–6 h), alkylation reagent equivalents (1.0–2.0).
- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions. For example, a central composite design reduced optimization trials by 40% in similar thiadiazole syntheses .
Advanced: What computational tools aid in predicting reaction pathways for alkylation steps?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to map energy barriers for possible alkylation mechanisms (e.g., SN2 vs. radical pathways).
- Reaction Path Search Software : Tools like GRRM or AFIR automate transition-state identification, reducing trial-and-error experimentation .
Basic: How to troubleshoot low yields in the alkylation step?
- Side Reaction Mitigation : Use inert atmospheres to prevent oxidation of thiol intermediates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiadiazole thiolate.
- Stoichiometry Control : Avoid excess alkylating agent to reduce dimerization byproducts .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-Analysis : Normalize data using standardized assays (e.g., IC50 values from kinase inhibition assays).
- Structural Validation : Re-synthesize disputed compounds and validate purity via HPLC-MS.
- In Silico Docking : Compare binding affinities across protein conformations to explain variability .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Scaffold Variation : Replace the dichlorocyclopropyl group with other bicyclic or halogenated alkyl chains.
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects.
- High-Throughput Screening : Use automated libraries to test 50–100 derivatives for anticonvulsant activity .
Basic: What analytical methods quantify trace impurities in final products?
- HPLC with UV/Vis Detection : Resolve impurities using C18 columns and acetonitrile/water gradients.
- LC-MS : Identify byproducts via molecular ion peaks (e.g., dimeric adducts at m/z > 500).
- NMR Spiking : Add reference compounds to confirm impurity structures .
Advanced: How to integrate experimental and computational data for mechanistic insights?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to infer rate-determining steps.
- Microkinetic Modeling : Couple DFT-derived activation energies with experimental rate data to validate proposed mechanisms .
Advanced: What in vitro models are suitable for evaluating anticonvulsant potential?
- Neuronal Hyperexcitability Assays : Use hippocampal brain slices to measure compound effects on seizure-like activity.
- Patch-Clamp Electrophysiology : Characterize interactions with voltage-gated sodium channels (e.g., Nav1.2).
- Metabolic Stability Tests : Incubate with liver microsomes to assess pharmacokinetic viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
